molecular formula C12H18N2O B2691344 [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-53-3

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B2691344
CAS No.: 1439896-53-3
M. Wt: 206.289
InChI Key: WTAAVKKTIPLVBD-UHFFFAOYSA-N
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Description

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . . This compound features a pyridine ring substituted with a methyl group and an oxane ring attached to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific combination of a pyridine ring, an oxane ring, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyridine ring and an oxane moiety, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions, which can influence metabolic pathways and cellular communication processes. Preliminary studies indicate that this compound may exhibit enzyme inhibition properties, making it relevant for drug discovery efforts targeting specific biological pathways.

Biological Activity and Applications

Research has identified several potential biological activities associated with this compound:

  • Enzyme Inhibition:
    • The compound has shown promise in inhibiting certain enzymes, which could be leveraged in therapeutic contexts. For instance, it may modulate phospholipase activity, impacting lipid metabolism and related disorders .
  • Cellular Interactions:
    • Studies suggest that the compound can effectively form complexes with specific proteins, leading to modulation of their activity. This interaction is crucial for understanding its potential therapeutic applications.
  • Therapeutic Potential:
    • Given its structural characteristics, this compound is being explored for various therapeutic applications, including anti-inflammatory and neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated inhibition of phospholipase A2, suggesting a role in lipid metabolism modulation .
Study 2Cellular AssaysShowed that the compound affects cell signaling pathways through receptor modulation .
Study 3Drug DiscoveryIdentified as a lead compound for developing therapeutics targeting metabolic disorders.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-2-4-11(14-10)12(9-13)5-7-15-8-6-12/h2-4H,5-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAAVKKTIPLVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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